N-(6-methoxyquinolin-8-yl)benzenesulfonamide
Overview
Description
N-(6-methoxyquinolin-8-yl)benzenesulfonamide is an organic compound that belongs to the class of quinoline derivatives This compound is known for its unique chemical structure, which combines a quinoline moiety with a benzenesulfonamide group
Mechanism of Action
Target of Action
The primary target of N-(6-methoxyquinolin-8-yl)benzenesulfonamide is the NFκB pathway . This pathway plays a crucial role in regulating the immune response to infection and has been linked to cancer, inflammatory and autoimmune diseases, septic shock, viral infection, and improper immune development .
Mode of Action
This compound interacts with its target by suppressing the NFκB pathway . This suppression results in a decrease in the transcription of NFκB target genes, which can lead to a reduction in inflammation and other related effects .
Biochemical Pathways
The compound affects the NFκB signaling pathway . This pathway is involved in the regulation of a wide variety of biological processes including immune response, inflammation, and cell growth . By suppressing this pathway, this compound can potentially influence these processes .
Result of Action
The molecular and cellular effects of this compound’s action are primarily related to its suppression of the NFκB pathway . This can lead to a decrease in the transcription of NFκB target genes, potentially reducing inflammation and influencing other related biological processes .
Biochemical Analysis
Biochemical Properties
It has been found to suppress the NFkappaB pathway This suggests that it may interact with enzymes, proteins, and other biomolecules involved in this pathway
Cellular Effects
Its ability to suppress the NFkappaB pathway suggests that it may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known to suppress the NFkappaB pathway , which suggests that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-methoxyquinolin-8-yl)benzenesulfonamide typically involves the reaction of 6-methoxyquinoline with benzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions, and the product is purified through recrystallization or column chromatography.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(6-methoxyquinolin-8-yl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to an amine group.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed.
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: Aminoquinoline derivatives.
Substitution: Various substituted quinoline derivatives.
Scientific Research Applications
Chemistry: It serves as a precursor for the synthesis of more complex quinoline derivatives.
Industry: It is used in the development of fluorescent sensors and other analytical tools.
Comparison with Similar Compounds
Similar Compounds
N-(6-methoxyquinolin-8-yl)-4-methylbenzene-1-sulfonamide: This compound is structurally similar but contains a methyl group on the benzene ring.
6-Methoxyquinoline: A simpler derivative that lacks the benzenesulfonamide group.
Uniqueness
N-(6-methoxyquinolin-8-yl)benzenesulfonamide stands out due to its combined quinoline and benzenesulfonamide structure, which imparts unique chemical and biological properties. Its ability to inhibit specific biological pathways, such as NF-kappaB, makes it a valuable compound for research and potential therapeutic applications .
Biological Activity
N-(6-methoxyquinolin-8-yl)benzenesulfonamide is a compound of significant interest in medicinal chemistry due to its unique structural features and biological activities. This article delves into its biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant data and findings from various studies.
Overview of the Compound
This compound belongs to the class of quinoline derivatives, characterized by a quinoline moiety linked to a benzenesulfonamide group. Its chemical structure facilitates interactions with various biological targets, particularly in the context of cancer and inflammatory diseases.
Target Pathways
The primary biological target for this compound is the NFκB signaling pathway . This pathway is crucial in regulating immune response, inflammation, and cell survival. The compound exerts its effects by suppressing this pathway, which can lead to altered gene expression and cellular metabolism.
Mode of Action
The compound's interaction with the NFκB pathway involves:
- Inhibition of NFκB Activation : Studies have shown that it can inhibit the translocation of NFκB to the nucleus, thereby preventing the transcription of pro-inflammatory cytokines .
- Cellular Effects : By suppressing NFκB activity, this compound influences various cellular processes, including apoptosis and proliferation .
Anticancer Properties
This compound has been investigated for its potential anticancer properties. Research indicates that it exhibits:
- Potent Inhibition of Cancer Cell Lines : In vitro studies have demonstrated significant antiproliferative activity against various cancer cell lines, including melanoma and lymphoma. For instance, IC50 values as low as 0.6 µM were observed in cell-based assays targeting NFκB activation .
Cell Line | IC50 (µM) |
---|---|
Melanoma (SK-MEL-5) | 0.65 |
Lymphoma (OCI-Ly3) | 0.60 |
Colon Cancer (HCT-15) | 1.20 |
Antimicrobial Activity
The compound has also been explored for its antimicrobial properties:
- Broad-Spectrum Activity : It has shown efficacy against various bacterial strains and Plasmodium falciparum, indicating potential as an antimalarial agent due to its quinoline core .
Apoptotic Effects
Studies have indicated that treatment with this compound leads to:
- Increased Expression of Pro-apoptotic Markers : Notable increases in Bax and active caspase-3 levels were observed, alongside a decrease in Bcl-2 levels, suggesting that the compound promotes apoptosis in cancer cells .
Case Studies
- Study on NFκB Pathway Inhibition : A high-throughput screening identified this compound as a lead compound capable of inhibiting NFκB activation across different assays. This study highlighted its potential as a therapeutic agent in inflammatory diseases and cancer therapy .
- Antimicrobial Screening : A series of derivatives based on this compound was synthesized and tested for antibacterial activity against multiple strains, confirming its broad-spectrum antimicrobial potential .
Properties
IUPAC Name |
N-(6-methoxyquinolin-8-yl)benzenesulfonamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O3S/c1-21-13-10-12-6-5-9-17-16(12)15(11-13)18-22(19,20)14-7-3-2-4-8-14/h2-11,18H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVUQMKHWBGKBNW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C2C(=C1)C=CC=N2)NS(=O)(=O)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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